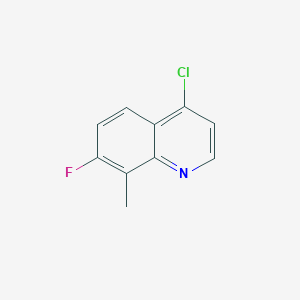

4-Chloro-7-fluoro-8-methylquinoline

描述

Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Material Science

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of synthetic chemistry and material science. orientjchem.org Its rigid and planar structure, coupled with the presence of a nitrogen atom, imparts unique electronic and chemical properties. chemicalbook.com In synthetic chemistry, quinoline and its derivatives are invaluable intermediates and building blocks for the construction of more complex molecules. google.com The development of numerous synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has provided chemists with a robust toolbox for accessing a wide array of substituted quinolines. tandfonline.com

In the realm of material science, the intrinsic photophysical and electronic characteristics of the quinoline nucleus have led to its incorporation into various advanced materials. These include organic light-emitting diodes (OLEDs), sensors, and luminescent materials. The ability to tune the electronic properties of the quinoline core through substitution allows for the rational design of materials with specific functionalities.

Contextualization of Halogenated and Methylated Quinoline Motifs

Similarly, methylation, the addition of a methyl group, can enhance the lipophilicity and metabolic stability of the molecule. The steric and electronic effects of the methyl group, depending on its position, can also direct the regioselectivity of subsequent chemical transformations. acs.org The combined presence of both halogen and methyl substituents, as seen in 4-Chloro-7-fluoro-8-methylquinoline, creates a unique substitution pattern that can lead to distinct chemical behavior.

Research Trajectories in Substituted Quinoline Chemistry

Current research in substituted quinoline chemistry is multifaceted, with several key trajectories. A major focus is the development of novel, efficient, and sustainable synthetic methods for their preparation, including the use of nanocatalysts and green chemistry approaches. fluorochem.co.uk There is also a strong emphasis on the regioselective functionalization of the quinoline core, enabling the precise installation of various substituents to fine-tune molecular properties. orientjchem.orgnih.gov

Furthermore, the exploration of the structure-property relationships of substituted quinolines remains a vibrant area of investigation. By systematically modifying the substitution pattern, researchers aim to understand how different functional groups influence the molecule's electronic, photophysical, and chemical characteristics. This fundamental knowledge is crucial for the rational design of new quinoline-based compounds with tailored functionalities for a wide range of applications.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-7-fluoro-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSVPPIWTWSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065093-51-7 | |

| Record name | 4-chloro-7-fluoro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4 Chloro 7 Fluoro 8 Methylquinoline

The specific arrangement of substituents in 4-Chloro-7-fluoro-8-methylquinoline defines its fundamental chemical and physical characteristics.

| Property | Value | Source |

| CAS Number | 1065093-51-7 | fluorochem.co.ukchemicalbook.com |

| Molecular Formula | C₁₀H₇ClFN | aksci.com |

| Molecular Weight | 195.62 g/mol | aksci.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | Cc1c(F)ccc2c(Cl)ccnc12 | fluorochem.co.uk |

| InChI Key | UEBSVPPIWTWSHI-UHFFFAOYSA-N | fluorochem.co.uk |

| Purity | Typically ≥97% | fluorochem.co.uk |

| Appearance | Not explicitly stated in sources, but related compounds are often solids | |

| Storage | Store at room temperature | aksci.com |

Synthesis of 4 Chloro 7 Fluoro 8 Methylquinoline

Classical and Modern Quinoline (B57606) Synthesis Strategies

A variety of named reactions, many developed in the late 19th century, form the classical foundation for quinoline synthesis. iipseries.org These methods typically involve the condensation and cyclization of aniline derivatives with various carbonyl-containing compounds.

The Friedländer synthesis is a widely used and straightforward method for producing quinoline derivatives. minia.edu.eg The core reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a second molecule containing an α-methylene group adjacent to a carbonyl functionality. pharmaguideline.com The reaction can be catalyzed by acids, bases, or Lewis acids like tin(II) chloride and zinc chloride. pharmaguideline.comacs.org

The general mechanism can proceed in two ways. One path involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to yield the final product. wikipedia.org

Recent advancements have focused on developing milder and more efficient protocols. For instance, a one-step synthesis has been developed using SnCl₂ and ZnCl₂ to effect the reaction. acs.org Furthermore, polymer-supported catalysts, such as Amberlyst-15, have been employed to facilitate the reaction under heterogeneous conditions, allowing for easier catalyst recovery and reuse. nih.gov

Table 1: Variants of the Friedländer Synthesis

Beyond the Friedländer synthesis, several other classical methods are cornerstones of quinoline chemistry. iipseries.orgjptcp.com

Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (traditionally nitrobenzene). pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. pharmaguideline.comyoutube.com

Combes Synthesis : This approach generates 2,4-disubstituted quinolines by condensing an aniline with a β-diketone. iipseries.orgwikipedia.org The resulting β-amino enone intermediate is then cyclized using a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid. pharmaguideline.comwikipedia.org

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of anilines with β-ketoesters. pharmaguideline.comjptcp.com The reaction conditions, particularly temperature, are crucial for regioselectivity. At lower temperatures, a Michael-type addition occurs, leading to a β-amino acrylate (B77674) that cyclizes to a 4-quinolone (Conrad-Limpach). pharmaguideline.comwikipedia.org At higher temperatures, the aniline reacts at the ester group to form a β-ketoanilide, which then cyclizes to a 2-quinolone (Knorr). pharmaguideline.comwikipedia.org

Pfitzinger Synthesis : This method provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comresearchgate.netwikipedia.org The base hydrolyzes the isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound to form the quinoline derivative. wikipedia.org

Doebner-Von Miller Reaction : This is a modification of the Skraup synthesis where α,β-unsaturated carbonyl compounds react with anilines in the presence of an acid catalyst, often hydrochloric acid. iipseries.orgwikipedia.org The unsaturated carbonyl can be formed in situ from aldehydes or ketones. wikipedia.org

Table 2: Comparison of Classical Quinoline Syntheses

Directed Synthesis of Halogenated Quinolines

The synthesis of specifically halogenated quinolines such as 4-Chloro-7-fluoro-8-methylquinoline requires precise control over the regioselectivity of the halogenation step. This can be achieved either by using pre-halogenated starting materials in a classical synthesis or by selectively halogenating the quinoline core after its formation.

Direct halogenation of the quinoline ring can be challenging due to the competing directing effects of the fused benzene (B151609) and pyridine rings. nih.gov Electrophilic substitution typically occurs at the C5 and C8 positions of the benzene ring. iipseries.org Modern synthetic chemistry has developed methods to overcome these challenges and achieve high regioselectivity.

Significant progress has been made in the direct, regioselective C-H functionalization of quinolines, avoiding the need for pre-functionalized substrates. A notable strategy involves the use of a directing group at the C8 position to guide halogenation to the C5 position. nih.gov

An operationally simple and metal-free protocol has been developed for the C5-halogenation of various 8-substituted quinolines. nih.govrsc.orgresearchgate.net This method employs inexpensive and atom-economical trihaloisocyanuric acids (trichloroisocyanuric acid - TCCA, or tribromoisocyanuric acid - TBCA) as the halogen source. nih.gov The reactions proceed at room temperature, are open to the air, and show excellent functional group tolerance. nih.govrsc.org For example, quinolines with substituents such as amides, ureas, and even alkyl groups like the 8-methyl group in the target compound, can be selectively halogenated at the C5 position in good to excellent yields. nih.govresearchgate.net This approach represents a highly economical and environmentally friendly route to C5-halogenated quinolines. nih.gov

Table 3: Metal-Free C5-Halogenation of 8-Substituted Quinolines

An alternative to halogenating a pre-formed ring is to build the halogenated ring system directly through an electrophilic cyclization reaction. This has been effectively demonstrated in the synthesis of 3-haloquinolines from N-(2-alkynyl)anilines. nih.govnih.gov

In this method, the N-(2-alkynyl)aniline substrate is treated with an electrophilic halogen source, such as iodine (I₂), iodine monochloride (ICl), or bromine (Br₂). nih.gov The reaction proceeds via a 6-endo-dig cyclization, where the aromatic ring acts as the nucleophile, attacking the alkyne that has been activated by the electrophile. nih.govnih.gov This process generates a 3-haloquinoline derivative under mild conditions and with good yields. acs.org The reaction tolerates a variety of functional groups on both the aniline and alkyne portions of the substrate. nih.gov While this specific methodology primarily yields 3-haloquinolines, it represents a powerful and modern strategy for constructing halogenated heterocyclic systems through a convergent approach. acs.orgmdpi.com

Regioselective Halogenation Techniques for Quinoline Cores

Methylation Strategies for Quinoline Derivatives

The introduction of a methyl group at a specific position on the quinoline ring is a critical step in the synthesis of this compound. This can be achieved either by starting with a pre-methylated precursor or by introducing the methyl group during the quinoline ring formation.

Incorporation of Methyl Groups in Quinoline Ring Formation

Several classic named reactions in organic chemistry provide robust methods for the synthesis of the quinoline core, allowing for the incorporation of substituents present on the aniline or the carbonyl component.

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.goviipseries.org For the synthesis of an 8-methylquinoline (B175542), a 2-methylaniline (o-toluidine) would be a suitable starting material. For instance, the reaction of 3-chloro-o-toluidine with acrolein diethyl acetal (B89532) in the presence of p-toluenesulfonic acid yields 7-chloro-8-methylquinoline. google.com This demonstrates the feasibility of incorporating both a methyl and a chloro substituent in a single synthetic step.

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org To obtain an 8-methylquinoline, one would again start with a 2-methylaniline. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the diketone.

The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines from anilines and β-ketoesters. iipseries.org Subsequent chlorination of the 4-hydroxy group, as mentioned earlier, can then lead to the desired 4-chloroquinoline (B167314). To synthesize 7-fluoro-4-hydroxy-8-methylquinoline, one could envision the condensation of a 3-fluoro-2-methylaniline (B146951) with a suitable β-ketoester. The synthesis of ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate has been reported, showcasing the viability of this approach. sigmaaldrich.com

The Skraup synthesis , a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can also be employed. For example, the reaction of m-toluidine (B57737) with glycerol yields a mixture of 5- and 7-methylquinolines. brieflands.com While not directly providing the 8-methyl isomer from m-toluidine, this illustrates the principle of incorporating the methyl group from the aniline precursor.

Table 2: Classical Reactions for Methylated Quinoline Synthesis

| Reaction Name | Starting Materials Example | Product Example | Reference |

|---|---|---|---|

| Doebner-von Miller | 3-chloro-o-toluidine, acrolein diethyl acetal | 7-chloro-8-methylquinoline | google.com |

| Combes | Aniline, β-diketone | 2,4-disubstituted quinoline | iipseries.orgwikipedia.org |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-hydroxyquinoline | iipseries.org |

| Skraup | m-toluidine, glycerol | 5- and 7-methylquinoline | brieflands.com |

Multicomponent Reactions for Substituted Quinoline Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. researchgate.net Several MCRs have been developed for the synthesis of substituted quinolines, offering a convergent and efficient alternative to traditional linear synthetic routes.

One such approach involves the reaction of an aniline, an aldehyde, and an activated alkyne. This method can lead to the formation of highly substituted quinolines in a single pot. While a direct MCR for this compound is not explicitly reported, the principles of MCRs suggest that a carefully chosen set of starting materials could potentially yield the desired product or a close precursor. For instance, a 3-fluoro-2-methylaniline could be reacted with an appropriate aldehyde and a chloro-substituted alkyne.

The Povarov reaction, a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene, is another versatile MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. The flexibility in the choice of each component allows for the introduction of a wide range of substituents.

The development of novel MCRs continues to be an active area of research, and it is plausible that a three- or four-component reaction could be designed for the efficient assembly of this compound.

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. researchgate.net These approaches often involve the use of environmentally benign solvents, catalyst-free conditions, or energy-efficient techniques such as microwave irradiation.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of quinolines. scienceijsar.comrsc.orgjmpas.com The Friedländer synthesis, for example, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be greatly enhanced by microwave irradiation, leading to higher yields and shorter reaction times for halogenated quinolines. nih.govrsc.org This technique is particularly attractive for the rapid generation of libraries of substituted quinolines for biological screening.

Catalyst-free synthesis of quinolines has also been reported, often under solvent-free conditions or in green solvents like water or ethanol. jocpr.comacs.orgnih.gov These methods offer significant environmental benefits by avoiding the use of potentially toxic and expensive metal catalysts. For example, the one-pot synthesis of chromeno-quinolines has been achieved without a catalyst under reflux conditions. scirp.org

Multicomponent reactions , as discussed in the previous section, are inherently green due to their high atom economy and reduction of waste from intermediate purification steps. The development of MCRs that proceed under green conditions, such as in water or using a recyclable catalyst, represents a significant advance in sustainable quinoline synthesis. rsc.orgtandfonline.comiosrjournals.org

Table 3: Green Synthesis Approaches for Quinolines

| Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Friedländer synthesis of halogenated quinolines | nih.govrsc.org |

| Catalyst-Free Synthesis | Avoids toxic catalysts, simplifies purification | One-pot synthesis of chromeno-quinolines | scirp.org |

| Multicomponent Reactions | High atom economy, reduced waste | Solid acid-catalyzed domino reaction | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline nucleus is generally susceptible to both electrophilic and nucleophilic substitution reactions, with the positions of attack being heavily influenced by the existing substituents and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. Consequently, the C4-chloro group can be readily substituted by a variety of nucleophiles. cymitquimica.com Studies on analogous 4-chloroquinolines have shown successful substitutions with amines, thiols, and alkoxides to yield the corresponding 4-amino, 4-thio, and 4-alkoxy derivatives. mdpi.com For instance, reactions of 4-chloro-8-methylquinolin-2(1H)-one with thiols like ethanethiol (B150549) or butanethiol in the presence of a base such as sodium ethoxide lead to the formation of 4-alkylthio derivatives. mdpi.com Similarly, hydrazination and azidation at the C4 position are also well-documented for related chloroquinolines. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution: While the pyridine part of the quinoline ring is deactivated towards electrophiles, the benzene ring can undergo electrophilic substitution. The directing effects of the existing substituents (fluoro and methyl) on this compound would determine the regioselectivity of such reactions. Generally, electrophilic substitution on quinolines, such as nitration or halogenation, occurs on the benzene ring, typically at the C5 and C8 positions. alchempharmtech.com However, the presence of the C8-methyl group and the C7-fluoro group in the target molecule complicates predictions. Research on related 4-quinolones has demonstrated that regioselective halogenation at the C3 position can be achieved using hypervalent iodine reagents under mild conditions. acs.org

Cross-Coupling Reactions for Further Functionalization

The presence of a halogen atom, specifically chlorine at the C4 position, makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org The 4-chloro position of the quinoline is reactive towards this coupling, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst adds to the aryl chloride (this compound), forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, yielding the final arylated quinoline product and regenerating the Pd(0) catalyst. libretexts.org

Research on a variety of 4-chloroquinoline derivatives confirms their utility in Suzuki-Miyaura reactions to synthesize arylated quinolines. researchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.net The reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position.

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Chloroquinoline Analogues

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Reference |

| 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenylquinoline | researchgate.net |

| 4-Chloro-2-methylquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-(4-Methoxyphenyl)-2-methylquinoline | N/A |

| 3-Bromoquinoline | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 3-(4-Vinylphenyl)quinoline | N/A |

Oxidative and Reductive Transformations

The this compound scaffold can undergo various oxidative and reductive reactions, targeting either the quinoline ring system or the methyl substituent.

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding quinoline N-oxide using oxidizing agents like hydrogen peroxide. evitachem.com The methyl group at the C8 position is also susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate, can convert the methyl group into a carboxylic acid, yielding 4-chloro-7-fluoroquinoline-8-carboxylic acid.

Reactions at the Halogen and Methyl Positions

The individual functional groups—chloro, fluoro, and methyl—exhibit their own characteristic reactivities, enabling selective modifications of the molecule.

Reactions at the C4-Chloro Position: As detailed in Section 3.1, the primary reaction at this position is nucleophilic aromatic substitution, where the chlorine atom acts as a leaving group. mdpi.com

Reactions at the C7-Fluoro Position: The fluorine atom on the benzene ring is generally much less reactive towards nucleophilic substitution than the chlorine at the C4 position due to the higher strength of the C-F bond. However, under forcing conditions or through specific catalytic cycles, its displacement might be possible.

Reactions at the C8-Methyl Position: The benzylic protons of the C8-methyl group are susceptible to reaction. Palladium-catalyzed C(sp³)–H activation is a powerful strategy for functionalizing this position. Research has demonstrated the successful Pd-catalyzed fluorination of the methyl group on various 8-methylquinoline derivatives. beilstein-journals.orgnih.govresearchgate.net This transformation often employs a palladium catalyst in combination with a fluoride (B91410) source (e.g., AgF) and a hypervalent iodine oxidant. beilstein-journals.orgresearchgate.netmdpi.com This method allows for the direct conversion of the -CH₃ group to a -CH₂F group. Furthermore, palladium-catalyzed acyloxylation at the benzylic C-H bond of the 8-methyl group has also been reported. mdpi.com

Table 2: Palladium-Catalyzed C-H Functionalization of 8-Methylquinoline

| Reaction Type | Catalyst | Reagents | Product | Reference |

| C-H Fluorination | Pd(OAc)₂ | AgF, PhI(OPiv)₂ | 8-(Fluoromethyl)quinoline | beilstein-journals.orgresearchgate.net |

| C-H Acyloxylation | Pd(OAc)₂ | PhI(OAc)₂, Carboxylic Acid | 8-(Acyloxymethyl)quinoline | mdpi.com |

Cyclization and Rearrangement Reactions

The reactivity of this compound and its derivatives allows for their participation in various cyclization and rearrangement reactions to form more complex polycyclic systems.

Cyclization: The synthesis of the quinoline core itself often involves a cyclization reaction, such as the Skraup or Friedländer synthesis, followed by halogenation. vulcanchem.com Post-synthesis, functional groups introduced onto the quinoline scaffold can undergo further cyclization. For example, if the C4-chloro group is substituted with a suitable nucleophile, such as sodium azide (B81097) to form a 4-azido derivative, subsequent thermal treatment can lead to intramolecular cyclization. In related systems, ortho-substituted azides are known to cyclize with the loss of nitrogen gas to form new fused ring systems, such as furoxanes. researchgate.net

Rearrangement: Quinoline N-oxides, which can be formed by the oxidation of the parent quinoline (as discussed in Section 3.3), are precursors for rearrangement reactions. For example, the Boekelheide rearrangement can convert a quinoline N-oxide into a (quinolin-2-yl)methanol derivative upon treatment with an anhydride. While not directly reported for this compound, this pathway is a known transformation for functionalized quinoline N-oxides.

Spectroscopic and Advanced Structural Elucidation of Halogenated Methylquinolines

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Detailed ¹H NMR and ¹³C NMR data, which are crucial for elucidating the precise arrangement of hydrogen and carbon atoms within the molecule, could not be located for 4-Chloro-7-fluoro-8-methylquinoline.

Mass Spectrometry (MS, HRMS, GC-MS) for Elemental Composition and Fragmentation Analysis

While a patent document mentions this compound as an intermediate, the mass spectrometry data presented appears to correspond to a larger, derivative molecule and not the compound itself. google.comgoogle.com The expected monoisotopic mass of this compound (C₁₀H₇ClFN) is approximately 195.0251 Da. Specific high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) data, which would confirm the elemental composition and detail the fragmentation pattern upon ionization, were not found.

X-ray Diffraction Analysis for Solid-State Structure Determination

There is no available X-ray diffraction data for this compound. This analytical technique is essential for determining the definitive solid-state structure, including bond lengths, bond angles, and the crystal packing arrangement of the molecule.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were identified. This spectroscopic method is used to investigate the electronic transitions within the molecule, providing information about its chromophores and conjugation.

Due to the absence of specific experimental data for this compound across these key analytical techniques, a detailed scientific article that adheres to the requested structure and focuses solely on this compound cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons. For quinoline (B57606) derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). acs.orgdergipark.org.tr This approach provides a reliable estimation of bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. dergipark.org.tr The optimized geometry is the foundation for all further computational analyses, including the study of its electronic and spectroscopic properties. acs.org

The electronic structure of 4-chloro-7-fluoro-8-methylquinoline is heavily influenced by its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methyl group and the inherent aromaticity of the quinoline core, creates a complex electronic landscape that dictates the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. mdpi.com A small energy gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed across the quinoline ring system, while the LUMO would also be located on the ring, particularly influenced by the electron-withdrawing chloro and fluoro substituents. DFT calculations would precisely map these orbitals and quantify the energy gap.

Table 1: Illustrative FMO Properties for this compound This table presents hypothetical but realistic values based on related quinoline derivatives to illustrate the expected computational results.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For this compound, the MEP map is expected to show a significant region of negative potential around the nitrogen atom of the quinoline ring, making it a primary site for protonation and hydrogen bonding. mdpi.com The electron-withdrawing halogen atoms would create areas of positive potential, particularly around the hydrogen atoms of the aromatic rings. mdpi.com

Table 2: Predicted MEP Regions for this compound This table describes the expected electrostatic potential regions based on the functional groups present.

| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |

|---|---|---|

| Quinoline Nitrogen Atom | Strongly Negative (Red) | Site for electrophilic attack, protonation, and coordination to metals. |

| Halogen Atoms (Cl, F) | Slightly Negative to Neutral | Can participate in halogen bonding and other intermolecular interactions. |

| Aromatic Ring Hydrogens | Positive (Blue) | Potential sites for interaction with nucleophiles. |

| Methyl Group Hydrogens | Slightly Positive (Light Blue/Green) | Generally less reactive but contribute to the overall potential surface. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical values are calculated relative to a standard (like Tetramethylsilane, TMS) and then compared with experimental spectra to confirm the molecular structure. acs.org For this compound, the electron-withdrawing effects of the chlorine and fluorine atoms would cause downfield shifts for nearby carbon and hydrogen atoms.

Vibrational Frequencies: Theoretical calculations also yield harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. dergipark.org.tr This analysis helps in assigning specific vibrational modes, such as C-H, C=N, C-Cl, and C-F stretching and bending vibrations, confirming the presence of key functional groups.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table contains hypothetical but representative spectroscopic values based on published data for analogous structures. dergipark.org.trmdpi.com

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on the quinoline ring system. |

| Methyl Protons | δ 2.5 - 2.8 ppm | Protons of the C8-methyl group. |

| ¹³C NMR | ||

| Aromatic Carbons | δ 120 - 150 ppm | Carbon atoms of the quinoline core. |

| Methyl Carbon | δ 15 - 20 ppm | Carbon of the C8-methyl group. |

| FT-IR | ||

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Stretching vibration of C-H bonds on the ring. |

| C=N Stretch | ~1600 cm⁻¹ | Stretching vibration of the quinoline nitrogen bond. |

| C-F Stretch | ~1250 cm⁻¹ | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretch | ~750 cm⁻¹ | Stretching vibration of the carbon-chlorine bond. |

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. bohrium.commdpi.com Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising NLO candidates. bohrium.com Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). mdpi.com

The structure of this compound, with its extended π-system and mix of electron-donating and -withdrawing substituents, suggests it could have notable NLO properties. DFT calculations are used to quantify these parameters and guide the design of new, more efficient NLO materials based on the quinoline scaffold. mdpi.comresearchgate.net

Table 4: Illustrative Calculated NLO Properties for this compound This table presents hypothetical but plausible NLO parameters. The values are for illustrative purposes.

| Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | ~3.0 Debye | Indicates the molecule's overall polarity. |

| Mean Polarizability (α) | ~150 a.u. | Measures the distortion of the electron cloud in an electric field. |

| Total First Hyperpolarizability (βtot) | >500 a.u. | A large value is indicative of a strong second-order NLO response. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing the strongest interactions. mdpi.comnih.gov

Table 5: Illustrative Hirshfeld Surface Contact Contributions for this compound This table presents expected percentage contributions of intermolecular contacts based on analyses of similar halogenated aromatic compounds. mdpi.comiucr.org

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents the most abundant, though weaker, van der Waals interactions. |

| C···H / H···C | 15 - 20% | Indicates interactions between aromatic rings and hydrogen atoms. |

| H···F / F···H | 10 - 15% | Highlights the role of the fluorine atom in hydrogen bonding. |

| H···Cl / Cl···H | 8 - 12% | Highlights the role of the chlorine atom in hydrogen bonding. |

| C···C | 5 - 10% | Suggests the presence of π-π stacking interactions between quinoline rings. |

Computational Mechanistic Studies of Reaction Pathways

DFT calculations are invaluable for elucidating reaction mechanisms, providing a detailed picture of how chemical transformations occur at the molecular level. acs.orgrsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. nih.govacs.org This information helps predict the most favorable reaction pathway and explains observed regioselectivity and stereoselectivity. rsc.orgacs.org

For this compound, computational studies could explore various reactions. A key area of interest would be nucleophilic aromatic substitution. DFT calculations could determine whether a nucleophile would preferentially attack the carbon bearing the chlorine (C4) or the fluorine (C7). Such studies would involve calculating the activation barriers for both pathways to predict the major product. nih.gov Additionally, the mechanisms of important transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Cl bond could be modeled to optimize reaction conditions and understand the catalytic cycle. acs.org

Exploration of Biological and Material Interactions of Halogenated Methylquinolines

Modulation of Efflux Pumps in Bacterial Systems

Multidrug resistance (MDR) in bacteria is a significant challenge, largely driven by the overexpression of efflux pumps that expel antibiotics from the cell. nih.govmdpi.com Quinolone derivatives have been investigated as efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. nih.gov These pumps, such as the ATP-binding cassette (ABC) superfamily and the resistance-nodulation-division (RND) family, are transmembrane proteins that recognize and extrude a wide array of substrates. nih.govmdpi.com

While specific studies on 4-Chloro-7-fluoro-8-methylquinoline are not detailed in the provided results, research on related quinoline (B57606) compounds demonstrates their potential to inhibit these pumps. For instance, 2-phenyl-4-hydroxyquinoline derivatives and pyridoquinolines have shown activity against the AcrAB-TolC efflux pump system in Gram-negative bacteria like Enterobacter aerogenes. nih.gov In Gram-positive bacteria, MFS transporters like NorA in Staphylococcus aureus are primary targets. nih.govmdpi.com The mechanism of EPIs often involves competitive inhibition, where the inhibitor molecule itself is a substrate for the pump, thereby competing with the antibiotic for extrusion. nih.gov The development of quinoline-based EPIs represents a strategy to combat resistance by increasing the intracellular concentration of antibiotics, potentially rejuvenating their clinical utility. nih.govmdpi.com

Enzyme Inhibition Studies in Model Systems (e.g., Bacterial DNA Gyrase, Topoisomerase II)

Quinolones are well-established antibacterial agents that exert their effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to bacterial cell death. nih.gov The core mechanism involves the stabilization of the enzyme-DNA cleavage complex, which results in lethal double-stranded DNA breaks. nih.gov

Derivatives of the quinoline scaffold are central to this class of inhibitors. While specific IC₅₀ values for this compound are not available in the search results, related compounds have been extensively studied. For example, certain novel quinazoline (B50416) derivatives have been found to inhibit E. coli DNA gyrase with IC₅₀ values around 7 μM. nih.gov The substitution pattern on the quinoline ring is critical; fluorinated quinolines, in particular, are known for their potent inhibition of bacterial DNA gyrase. Some fluoroquinolones have also been investigated for their potential to inhibit human topoisomerase II, suggesting a possible application as anticancer agents. nih.gov

Table 1: Inhibition of Bacterial DNA Gyrase by Selected Quinolone Derivatives

| Compound Class | Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli | ~7 | nih.gov |

| 1-[(4-carbamoylphenyl)carbamoyl]ethyl 1,4-dihydroxynaphthalene-2-carboxylate | E. coli | 50 | nih.gov |

| 7-thiazoxime quinolones | MRSA | Potent (32-fold > ciprofloxacin) | nih.gov |

| 7a (Quinoline-Schiff base) | M. tuberculosis | 1.98 | researchgate.net |

This table presents data for related quinoline structures to illustrate the general activity of this chemical class.

Interactions with Cellular Processes in Non-Human Cell Lines

The quinoline framework is a privileged structure in medicinal chemistry, with many derivatives demonstrating significant cytotoxic effects against various human cancer cell lines. arabjchem.org These compounds can interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis. nih.gov

Studies on various substituted quinolines have revealed potent antiproliferative activity. For instance, certain 5,6,7-trimethoxy quinoline derivatives have shown significant cytotoxicity against MCF-7 (breast cancer), A2780 (ovarian cancer), and their multidrug-resistant counterparts. nih.gov The mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process for mitosis, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Similarly, other fluorinated quinolines have been shown to inhibit cell proliferation in MCF-7 and HCT116 (colon cancer) cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. The specific substitutions on the quinoline ring, including halogens and methoxy (B1213986) groups, play a crucial role in defining the potency and selectivity of these anticancer effects. nih.gov

Antiparasitic Activity in Experimental Models (e.g., Leishmania species)

Quinoline derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. mdpi.comnih.govresearchgate.net Several studies have demonstrated the potent in vitro and in vivo activity of substituted quinolines against various Leishmania species, including L. donovani, L. infantum, and L. amazonensis. mdpi.comnih.govnih.gov

The mechanism of action can involve multiple pathways, including the induction of changes in the parasite's mitochondrial membrane potential and an increase in reactive oxygen species production. nih.gov The substitution pattern on the quinoline ring is critical for antileishmanial potency. For example, the combination of a chloro group at the 6-position and a fluoro group at the 7-position in certain 2-substituted quinolines resulted in compounds with high activity, low cytotoxicity, and improved metabolic stability. mdpi.comnih.gov One such derivative exhibited an IC₅₀ value of 0.2 µM against Leishmania and a selectivity index greater than 180. nih.gov

Table 2: Antileishmanial Activity of Selected Quinolone Derivatives

| Compound/Derivative Class | Leishmania Species | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | L. infantum | Highly effective | 154.6 | nih.gov |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | L. amazonensis | Highly effective | 86.4 | nih.gov |

| 6-chloro-7-fluoro-4-aryl-quinoline derivative (22) | Parasite | 0.22 ± 0.7 µM | 168.72 | mdpi.com |

| 6-chloro-7-fluoro-4-aryl-quinoline derivative (23) | Parasite | 0.22 ± 0.06 µM | 187.5 | mdpi.com |

| 5-chloro-7-iodoquinolin-8-ol (clioquinol) | L. amazonensis promastigotes | 8.35 ± 0.82 µM | - | mdpi.com |

This table showcases the efficacy of related quinoline compounds against Leishmania species.

Structure-Activity Relationship (SAR) Studies on Bioactive Motifs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the quinoline scaffold. The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. sysu.edu.cnnih.gov

Key findings from various SAR studies include:

Halogen Substitution: The presence and position of halogens like chlorine and fluorine significantly modulate activity. In some antimalarial styrylquinolines, a chlorine atom at the C6 position was found to be superior to a fluorine atom or a methoxy group for antiplasmodial potency. nih.gov Conversely, in a series of indolizinoquinolinedione derivatives studied as topoisomerase I inhibitors, a fluorine atom at position 7 was preferred over a chlorine atom for cytotoxicity against tumor cell lines. sysu.edu.cn

Methyl Group: The methyl group can enhance lipophilicity and metabolic stability compared to more electron-withdrawing substituents. Its position influences steric interactions with biological targets.

Positional Isomerism: Structural isomers, such as 4-chloro versus 7-chloro quinolines, often exhibit vastly different biological activities due to altered electronic and steric properties. The chlorine at the 4-position, for instance, reduces the electron density at the quinoline nitrogen, affecting its interaction with molecular targets.

Side Chains: For antileishmanial and antimalarial quinolines, the nature of the side chain, often an aminoalkyl group, is critical for activity. Variations in the length and substitution of these chains can dramatically impact potency. scispace.com

These SAR insights guide the rational design of new quinoline derivatives with enhanced potency and selectivity for various therapeutic targets, from bacterial enzymes to parasitic protozoa. sysu.edu.cnnih.gov

Applications in Advanced Materials Science (e.g., OLEDs, Photovoltaic Cells)

Beyond their biological applications, quinoline derivatives are gaining attention as functional materials in advanced technologies like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net Their rigid, planar structure and tunable electronic properties make them suitable candidates for charge-transporting and light-emitting layers in these devices. researchgate.net

Table 3: Performance of Substituted Zn(II) 8-Hydroxyquinolinate Complexes in OLEDs

| Complex | Substituent | Max. Luminance (cd/m²) | Luminance Efficiency (cd/A⁻¹) | Reference |

|---|---|---|---|---|

| 5 | Fluoro | 7123 | 2.26 | rsc.org |

This table highlights the performance of related quinoline complexes in organic electronic devices.

Advanced Derivatives and Functionalization Strategies

Synthesis of Complex Hybrid Heterocycles Incorporating Quinoline (B57606) Scaffolds

The creation of hybrid molecules by fusing or linking the quinoline core with other heterocyclic systems is a prominent strategy for generating novel compounds with unique properties. The chloro-substituent at the C4 position of 4-Chloro-7-fluoro-8-methylquinoline serves as an excellent electrophilic site for nucleophilic substitution, enabling the attachment of various heterocyclic moieties.

A widely used method for creating such hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This involves converting the C4-chloro group into an azide (B81097), which can then be reacted with a terminal alkyne-containing heterocycle to form a stable triazole linker. For instance, a similar pathway involves treating a 4-chloro-2-quinolone with sodium azide to produce a 4-azido-2-quinolone intermediate, which is then coupled with various alkynes. preprints.org This approach can be adapted to synthesize quinoline-triazole-anthracene hybrids or link other heterocycles, creating structurally diverse molecules. preprints.org

Another approach involves the direct substitution of the chlorine atom with a nitrogen-containing heterocycle. For example, 7-chloro-4-(piperazin-1-yl)quinoline (B128142) has been used as a building block to react with other molecules under heat to form complex hybrids. nih.gov This highlights the utility of the C4-chloro position as a key handle for constructing elaborate molecular frameworks.

Table 1: Examples of Hybrid Heterocycle Synthesis with Quinoline Scaffolds

| Starting Quinoline Derivative | Reagents & Conditions | Resulting Hybrid Structure | Yield | Reference |

|---|

Stereoselective Synthesis of Chiral Quinoline Derivatives

The introduction of chirality into the quinoline framework is crucial for applications in medicinal chemistry, as stereoisomers often exhibit different biological activities. For a molecule like this compound, stereocenters can be introduced through several advanced synthetic methods.

One strategy involves the stereoselective functionalization of a prochiral center. While the parent molecule lacks a prochiral carbon, derivatization can create one. For example, the C4-chloro group can be replaced by a substituent that can then be asymmetrically modified. More directly, methods have been developed for the stereoselective synthesis of chiral β-fluoro α-amino acids via palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds. researchgate.net This type of C-H activation could potentially be adapted to functionalize the C8-methyl group or an alkyl chain introduced at the C4 position.

Another powerful method is the asymmetric allylic alkylation of fluorinated substrates. nih.gov This typically involves reacting a nucleophile with an allylic electrophile in the presence of a chiral catalyst system, such as an iridium or copper complex, to produce products with high diastereoselectivity and enantioselectivity. nih.gov A potential application to the this compound scaffold could involve first installing a nucleophilic center (e.g., via the C8-methyl group) or using the quinoline itself in a reaction with a chiral electrophile.

A two-step approach for creating optically active derivatives from 7-chloroquinolines has also been reported. worktribe.com This involves an initial reaction to introduce a functional group, such as a carbinol at the C4 position, followed by a resolution or an asymmetric transformation to yield the chiral product. worktribe.com

Exploration of Novel Substitution Patterns and Their Chemical Consequences

The existing substituents on this compound—chlorine at C4, fluorine at C7, and a methyl group at C8—define its initial chemical properties. The electron-withdrawing nature of the fluorine and chlorine atoms makes the quinoline ring electron-deficient, influencing its reactivity in nucleophilic and electrophilic substitution reactions. arabjchem.org The exploration of novel substitution patterns by modifying or adding to these groups can lead to significant changes in the molecule's properties.

Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing new C-C bonds. The C4-chloro group is an ideal handle for Suzuki, Stille, or Sonogashira couplings. For example, after converting a related 7-chloroquinoline (B30040) into an organometallic intermediate (e.g., a mixed lithium-magnesium or lithium-zinc reagent), it can be coupled with various aryl iodides in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield C4-arylated quinolines. worktribe.com This strategy allows for the introduction of a wide array of aryl and heteroaryl groups, significantly altering the steric and electronic profile of the molecule.

The chemical consequences of such substitutions are profound. The addition of a cyano or fluoro group to aryl-substituted quinolines has been shown to increase binding affinity for biological targets like the mGluR5 receptor. nih.gov Similarly, modifying substitution patterns can convert a receptor antagonist into a partial antagonist or even a positive allosteric modulator. nih.gov

Beyond substitution at the C4 position, modern C-H activation/functionalization techniques offer a powerful tool for regioselective modification of the quinoline core, which is otherwise difficult to achieve. nih.gov Transition metal catalysts (e.g., palladium, rhodium, copper) can direct the substitution of hydrogen atoms at various positions on the quinoline ring, allowing for the installation of alkyl, aryl, or other functional groups. nih.gov The presence of the C7-fluoro and C8-methyl groups would be expected to influence the regioselectivity of such C-H activation reactions.

Table 2: Examples of Functionalization Reactions on the Quinoline Core

| Quinoline Substrate | Reaction Type | Reagents & Conditions | Product | Yield | Reference |

|---|

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to 4-Chloro-7-fluoro-8-methylquinoline, as outlined in patent literature, provide a foundational method for its preparation. google.comgoogleapis.com However, the future of chemical synthesis is increasingly geared towards sustainability and efficiency. Therefore, a significant area of future research lies in the development of novel and greener synthetic methodologies.

Modern synthetic strategies for quinoline (B57606) derivatives that could be adapted for this compound include:

One-pot, multi-component reactions (MCRs): These reactions offer an efficient and atom-economical approach to complex molecules in a single step, minimizing waste and purification efforts. osti.govacs.orgbohrium.com

Catalytic C-H activation/functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups, avoiding the need for pre-functionalized starting materials.

Electrochemical synthesis: Electrochemical methods can provide a green alternative to traditional reagents for halogenation and other transformations, often with high selectivity and under mild conditions. organic-chemistry.org

Microwave-assisted and flow chemistry: These technologies can significantly accelerate reaction times, improve yields, and allow for safer and more scalable production. nih.govchemrxiv.org

Use of sustainable catalysts and solvents: Research into biodegradable catalysts and the use of water or other environmentally benign solvents is a critical aspect of green chemistry that can be applied to the synthesis of this compound. organic-chemistry.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Multi-component Reactions (MCRs) | Increased efficiency, reduced waste, simplified purification. osti.govacs.orgbohrium.com |

| C-H Activation/Functionalization | Direct and regioselective functionalization, atom economy. |

| Electrochemical Synthesis | Use of electricity instead of chemical oxidants/reductants, high selectivity. organic-chemistry.org |

| Microwave and Flow Chemistry | Accelerated reaction rates, improved scalability and safety. nih.govchemrxiv.org |

| Sustainable Catalysis | Reduced environmental impact, potential for catalyst recycling. organic-chemistry.org |

In-depth Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. Currently, there is a lack of specific mechanistic studies for this particular compound. Future research should aim to fill this gap through a combination of experimental and computational techniques.

Key areas for mechanistic investigation include:

Elucidation of reaction pathways: Detailed studies of the intermediates and transition states in the cyclization and halogenation steps can provide insights for improving yields and regioselectivity.

Role of catalysts: Understanding the precise role of catalysts in various synthetic transformations can lead to the development of more active and selective catalytic systems.

Influence of substituents: Investigating how the electronic and steric effects of the chloro, fluoro, and methyl groups on the quinoline ring influence its reactivity is essential for predicting and controlling chemical outcomes.

Radical and pericyclic reactions: Exploring the potential for radical-mediated or pericyclic reactions could open up new synthetic routes to this and related compounds. chemrxiv.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods can be employed to predict its properties and guide experimental work, thereby accelerating the discovery process.

Future computational studies could focus on:

Quantum chemical calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the geometric, electronic, and spectroscopic properties of the molecule, as well as to model reaction mechanisms. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound, aiding in the design of new compounds with desired characteristics.

Molecular docking and dynamics simulations: These techniques can be used to predict the binding of this compound and its derivatives to biological targets, providing insights into their potential mechanisms of action. osti.gov

Machine learning for reaction prediction: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, facilitating the discovery of novel synthetic pathways. nih.gov

| Computational Method | Application for this compound |

| Quantum Chemistry (e.g., DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. dergipark.org.tr |

| QSAR/QSPR | Prediction of biological activity and physicochemical properties of derivatives. |

| Molecular Docking/Dynamics | Identification of potential biological targets and binding modes. osti.gov |

| Machine Learning | Prediction of reaction outcomes and discovery of new synthetic routes. nih.gov |

Discovery of New Biological Targets and Material Applications

While this compound has been synthesized as an intermediate for compounds with potential applications in treating proliferative diseases, its own biological and material properties remain largely unexplored. google.comgoogle.com The unique combination of halogen and methyl substituents on the quinoline core suggests a wide range of potential applications that warrant investigation.

Future research in this area could include:

Broad biological screening: The compound should be screened against a wide range of biological targets to identify novel therapeutic opportunities. Halogenated quinolines have shown promise as antibacterial and biofilm-eradicating agents. nih.gov The presence of fluorine can also enhance the metabolic stability and binding affinity of drug candidates. nih.gov

Development of novel anticancer agents: Given its use as an intermediate for anti-proliferative compounds, further derivatization and evaluation of this compound itself as a potential anticancer agent is a logical next step. google.comgoogle.com

Exploration in materials science: Substituted quinolines have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and other functional materials. The specific substitution pattern of this compound could impart unique photophysical or electronic properties, making it a candidate for such applications. rsc.org

Agrochemical research: The quinoline scaffold is also present in some agrochemicals, suggesting that this compound and its derivatives could be explored for potential herbicidal or pesticidal activities.

常见问题

Q. What are the recommended synthetic routes for 4-Chloro-7-fluoro-8-methylquinoline, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves multi-step halogenation and methylation of the quinoline core. For regioselective halogenation, use directed metalation strategies or protecting groups to prioritize chloro and fluoro substitutions at positions 4 and 6. Methylation at position 8 can be achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves yield .

Q. How can structural confirmation of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use , , and NMR to verify substitution patterns. Fluorine’s strong deshielding effect aids in distinguishing positional isomers.

- Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL for small-molecule structures, focusing on hydrogen bonding (e.g., C–H⋯O/Cl interactions) and planarity of the quinoline ring .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data interpretation for this compound derivatives?

- Methodological Answer :

- Validation : Cross-check data with alternative refinement software (e.g., Olex2 vs. SHELXL). Assess twin domains via Hooft/Y parameters if intensity statistics suggest twinning.

- Interactions : Analyze intermolecular forces (e.g., C–H⋯F/Cl) using Mercury software to validate packing models. Compare with analogous structures in the Cambridge Structural Database .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Calculate electrostatic potential maps (e.g., Gaussian09) to identify electron-deficient sites. Position 4 (chloro) is more reactive than 7 (fluoro) due to lower electronegativity.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model solvation energy barriers .

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations at positions 4, 7, and 7. Test against target enzymes (e.g., bacterial gyrase) via fluorescence-based assays.

- Crystallographic Docking : Use AutoDock Vina to model interactions between derivatives and protein active sites. Validate with isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

- Methodological Answer :

- Calibration : Compare experimental shifts with GIAO (Gauge-Independent Atomic Orbital) calculations at the B3LYP/6-311+G(d,p) level. Adjust for solvent effects (e.g., CDCl3 dielectric constant).

- Steric Effects : Re-evaluate substituent orientations; fluorine’s proximity to the methyl group at position 8 may cause anisotropic shielding .

Experimental Design Frameworks

Q. What frameworks guide hypothesis-driven research on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。